prop-2-en-1-yl N-carbonylcarbamate
Description
Properties
CAS No. |
30447-86-0 |
|---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.1 |
Purity |
85 |
Origin of Product |
United States |
Synthetic Methodologies for Prop 2 En 1 Yl N Carbonylcarbamate and Analogues
Direct Synthetic Routes from Precursors
Direct synthetic routes to prop-2-en-1-yl N-carbonylcarbamate and its analogs focus on the construction of the core N-carbonylcarbamate linkage from simpler, readily available starting materials. These methods are often favored for their efficiency and atom economy.
Carbamoylation Strategies Utilizing Allylic Alcohols
A primary and versatile approach to the synthesis of carbamates involves the reaction of an alcohol with an isocyanate. researchgate.net In the context of this compound, this would conceptually involve the reaction of allyl alcohol with an appropriate isocyanate derivative. The reactivity of the isocyanate group (R-N=C=O) makes it susceptible to nucleophilic attack by the hydroxyl group of the alcohol, leading to the formation of a carbamate (B1207046) linkage. researchgate.net The general reaction is often catalyzed by tertiary amines or organometallic compounds, such as those containing tin. researchgate.net
A plausible, though not explicitly detailed in the direct synthesis of the title compound, method would be the reaction of allyl isocyanate with allyl alcohol. The nucleophilic oxygen of allyl alcohol would attack the electrophilic carbonyl carbon of allyl isocyanate. This reaction would yield the desired this compound. The reaction of isocyanates with alcohols is a well-established method for carbamate formation. kuleuven.be
Another strategy involves the use of a more reactive acylating agent derived from the alcohol. For instance, allyl chloroformate, which is synthesized from allyl alcohol, is a highly reactive species used for introducing the allyloxycarbonyl group. chemimpex.com It readily reacts with amines to form carbamates. prepchem.com While not a direct carbamoylation of the alcohol in one step, it represents a key strategy starting from the allylic alcohol.
N-Formylation Approaches of Allylic Carbamates
N-formylation of a pre-existing allylic carbamate presents another potential direct route. This would involve the introduction of a formyl group (-CHO) onto the nitrogen atom of an allyl carbamate. Various reagents and conditions are known for the N-formylation of amines and related compounds. These include the use of formic acid, often in the presence of a dehydrating agent, or other formylating agents like N,N-dimethylformamide (DMF). While specific examples for the N-formylation of allyl carbamate to yield the target N-carbonylcarbamate are not readily found in the surveyed literature, this remains a chemically viable approach based on general organic synthesis principles.
One-Pot Reaction Sequences for Integrated Synthesis
One-pot syntheses are highly desirable in chemical manufacturing as they reduce the need for intermediate purification steps, saving time and resources. A potential one-pot synthesis of this compound could involve the palladium-catalyzed cross-coupling of an aryl halide with sodium cyanate (B1221674) in the presence of allyl alcohol. mit.edu This methodology has been demonstrated for the synthesis of N-aryl carbamates and could potentially be adapted. In this scenario, an in-situ generated isocyanate intermediate would be trapped by allyl alcohol to form the carbamate. mit.edu
Indirect Synthesis through Functional Group Interconversion
Indirect synthetic methods involve the modification of a molecule that already contains a significant portion of the target structure. These functional group interconversions can be a powerful tool when direct routes are challenging or when access to specific precursors is limited.
Transformation of Related Allylic Nitrogen-Containing Heterocycles
The synthesis of N-carbonylcarbamates can, in principle, be achieved by the ring-opening of suitable nitrogen-containing heterocyclic precursors. While specific examples detailing the transformation of an allylic nitrogen-containing heterocycle to this compound are not prominent in the literature, this approach is a recognized strategy in heterocyclic chemistry. The success of such a transformation would depend on the stability of the heterocyclic ring and the regioselectivity of the ring-opening reaction.
Derivatization of Pre-existing Carbamate Structures
A key indirect route involves the derivatization of a pre-existing carbamate. For instance, starting with allyl carbamate, one could introduce the second allyloxycarbonyl group onto the nitrogen atom. A plausible method for this transformation is the reaction of allyl carbamate with allyl chloroformate in the presence of a base. The base would deprotonate the N-H of the carbamate, and the resulting nucleophilic nitrogen would attack the carbonyl carbon of allyl chloroformate, displacing the chloride and forming the desired diallyl iminodicarbonate.
General procedures for the synthesis of pyrocarbonates, which share a similar dicarbonate (B1257347) linkage, involve the reaction of a haloformate with an alkali metal carbonate or hydroxide (B78521). prepchem.com For example, diethyl pyrocarbonate is synthesized by reacting ethyl chloroformate with sodium ethyl carbonate. prepchem.com Adapting this to the target molecule, one could envision a reaction between allyl chloroformate and an alkali metal salt of allyl carbamate.
Table 1: Key Precursors and Intermediates
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Allyl Alcohol | C₃H₆O | 58.08 | Precursor for allyl chloroformate and direct carbamoylation. |
| Allyl Chloroformate | C₄H₅ClO₂ | 120.53 | Reactive intermediate for introducing the allyloxycarbonyl group. chemimpex.com |
| Allyl Carbamate | C₄H₇NO₂ | 101.10 | Key intermediate for derivatization to the final product. |
| Allyl Isocyanate | C₄H₅NO | 83.09 | Reactive species for carbamate formation with allyl alcohol. |
| Sodium Cyanate | NaOCN | 65.01 | Source of the isocyanate group in palladium-catalyzed reactions. mit.edu |
Table 2: Related Synthetic Methodologies
| Reaction Type | Reactants | Products | Relevance |
| Carbamate Formation | Isocyanate + Alcohol | Carbamate | Fundamental reaction for synthesizing the carbamate linkage. researchgate.net |
| Pyrocarbonate Synthesis | Alkyl Chloroformate + Alkyl Carbonate Salt | Dialkyl Pyrocarbonate | Analogous synthesis that can inform the synthesis of diallyl iminodicarbonate. prepchem.com |
| Palladium-Catalyzed Carbamate Synthesis | Aryl Halide + Sodium Cyanate + Alcohol | N-Aryl Carbamate | A modern, one-pot approach to carbamate synthesis. mit.edu |
Green Chemistry Principles in this compound Synthesis
Solvent-Free and Atom-Economical Approaches
Solvent-free synthesis and reactions with high atom economy are fundamental tenets of green chemistry, directly addressing the goals of waste reduction and resource efficiency. ias.ac.inrsc.org The ideal chemical process would use no solvents and would incorporate every atom from the starting materials into the final product. rsc.org
Solvent-free, or solid-state, reactions can be carried out by using the reactants alone or by incorporating them into solid supports like clays (B1170129) or zeolites. ias.ac.in These reactions can be initiated by thermal means or by irradiation with microwaves or ultrasound. ias.ac.in The absence of a solvent not only reduces pollution but also simplifies the experimental procedure and work-up, leading to cost savings. ias.ac.inrsc.org For instance, the allylation of chitosan (B1678972) derivatives has been successfully performed in a solvent-free manner through reactive co-extrusion with allyl bromide, leading to higher product yields and lower reagent consumption compared to liquid-phase synthesis. rsc.org Similarly, the allylation of lignin (B12514952) with diallyl carbonate has been efficiently conducted under solvent-free conditions using a recyclable base catalyst. researchgate.net
Atom economy, a concept introduced to measure the efficiency of a chemical reaction, calculates the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy are inherently greener as they generate fewer byproducts. Addition and rearrangement reactions are typically highly atom-economical, often achieving 100% atom economy. In contrast, substitution and elimination reactions tend to have lower atom economy due to the formation of stoichiometric byproducts. rsc.org
In the context of carbamate synthesis, employing diallyl carbonate in the production of non-isocyanate polyurethanes is an example of a more atom-economical approach. wikipedia.org The synthesis of carbamates from carbon dioxide, amines, and alkyl halides, particularly when catalyzed by a recyclable catalyst like PS-DBU, also represents a move towards greater atom economy by utilizing a readily available C1 source. chemistryviews.org
The table below provides examples of solvent-free and atom-economical approaches relevant to the synthesis of this compound and its analogues.
| Approach | Reactants | Reaction Conditions | Yield (%) | Key Green Feature | Reference |
| Solvent-free allylation | Lignin, Diallyl Carbonate | Base catalyst (TBAB) | Up to 90% conversion | Solvent-free, recyclable catalyst | researchgate.net |
| Solvent-free co-extrusion | Chitosan, Allyl Bromide | Shear deformation | High | Solvent-free, reduced reagent use | rsc.org |
| Atom-economical synthesis | Hydroxamic acid, Diallyl alcohol | TBD catalyst, 110 °C | Not specified | Use of diallyl carbonate in NIPU synthesis | wikipedia.org |
| CO2 utilization | Amines, Alkyl Halides, CO2 | PS-DBU catalyst, Room Temp. | Moderate to Good | Use of CO2, recyclable catalyst | chemistryviews.org |
Table 2: Solvent-Free and Atom-Economical Synthetic Approaches
Reactivity and Reaction Mechanisms of Prop 2 En 1 Yl N Carbonylcarbamate
Reactivity of the Allylic Moiety
The presence of two allyl groups, characterized by a carbon-carbon double bond adjacent to a methylene (B1212753) group, is a defining feature of prop-2-en-1-yl N-carbonylcarbamate. This structural motif is the primary source of the compound's diverse reactivity.
Electrophilic and Nucleophilic Additions to the Alkene
The alkene functionality within the allyl groups is susceptible to both electrophilic and nucleophilic attack, although the specific reactivity is influenced by the electronic nature of the N-carbonylcarbamate group.
Electrophilic Addition: The electron-rich π-bond of the alkene makes it a target for electrophiles. In reactions with electrophilic reagents, the double bond can be readily attacked, leading to the formation of a carbocation intermediate. This intermediate is then quenched by a nucleophile to yield the addition product. The regioselectivity of this addition is generally governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond. However, the presence of the electron-withdrawing N-carbonylcarbamate group can influence the stability of the carbocation intermediate and potentially alter the regiochemical outcome.
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bond of this compound can be facilitated. The electron-withdrawing nature of the N-carbonylcarbamate moiety can render the β-carbon of the allyl group sufficiently electrophilic to be attacked by strong nucleophiles. This type of reaction, often referred to as a conjugate or Michael-type addition, is more prevalent when the double bond is part of a conjugated system, which is not the case here. Nevertheless, under specific conditions with highly reactive nucleophiles, this pathway may be accessible.
Radical Processes Involving the Allyl Group
The allylic C-H bonds in this compound are weaker than typical alkane C-H bonds, making them susceptible to abstraction by radicals. This leads to the formation of a resonance-stabilized allyl radical. This intermediate can then participate in various radical chain reactions, such as halogenation or oxidation. The stability of the allyl radical plays a crucial role in directing the selectivity of these processes. For instance, in the presence of a radical initiator and a suitable halogen source, allylic halogenation can occur selectively at the carbon adjacent to the double bond.
Transition Metal-Catalyzed Transformations (e.g., Palladium, Copper)
The allyl groups of this compound are excellent substrates for a variety of transition metal-catalyzed reactions, which offer powerful tools for carbon-carbon and carbon-heteroatom bond formation.
Palladium-Catalyzed Reactions: Palladium catalysts are widely employed to activate the allyl group, typically through the formation of a π-allylpalladium intermediate. This intermediate can then react with a wide range of nucleophiles in what is known as the Tsuji-Trost reaction or palladium-catalyzed allylic alkylation. The N-carbonylcarbamate can act as a leaving group, allowing for the substitution of the entire group with a nucleophile. Alternatively, the reaction can be directed to the terminal carbon of the allyl group, leading to linear products, or to the internal carbon, yielding branched products. The regioselectivity is often controlled by the nature of the ligands on the palladium catalyst and the reaction conditions.
Copper-Catalyzed Reactions: Copper catalysts also facilitate cross-coupling reactions involving allylic substrates. wikipedia.org These reactions often proceed with high regioselectivity, favoring the formation of γ-substituted products. wikipedia.org Copper-catalyzed allylic substitutions can be achieved with a variety of "hard" carbon nucleophiles, such as Grignard reagents and organolithium compounds. wikipedia.org The use of diamine ligands has been shown to be effective in promoting copper-catalyzed cross-coupling reactions under mild conditions. nih.gov
The following table summarizes some key aspects of transition metal-catalyzed cross-coupling reactions involving allylic substrates:
| Metal Catalyst | Typical Nucleophiles | Key Intermediate | Common Ligands |
| Palladium | Soft nucleophiles (e.g., malonates, amines) | π-Allylpalladium | Phosphines, N-heterocyclic carbenes |
| Copper | Hard nucleophiles (e.g., Grignard reagents) | Allylcopper | Diamines, Phosphoramidites |
The introduction of a carbonyl group (C=O) into the molecule can be achieved through palladium-catalyzed carbonylation reactions. organic-chemistry.org In the presence of carbon monoxide and a suitable nucleophile (e.g., an alcohol or an amine), the allyl group can be carbonylated to form β,γ-unsaturated esters or amides. This transformation typically involves the oxidative addition of the allylic substrate to a palladium(0) complex, followed by CO insertion into the palladium-carbon bond and subsequent reductive elimination to yield the carbonylated product. The efficiency and selectivity of this reaction are highly dependent on the catalyst system and reaction parameters.
Reactivity of the Carbamate (B1207046) Linkage
The N-carbonylcarbamate linkage in this compound exhibits reactivity characteristic of amides and carbamates. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl groups, which reduces its nucleophilicity and basicity compared to a simple amine.
The primary reaction of the carbamate linkage is its cleavage under hydrolytic conditions (acidic or basic) to liberate the corresponding amine (in this case, ammonia (B1221849) or its derivatives) and allyl alcohol. The N-carbonylcarbamate group can also act as a protecting group for the nitrogen atom, which can be removed under specific conditions to unmask the amine functionality for further synthetic transformations.
Furthermore, the nitrogen atom, despite its reduced nucleophilicity, can still participate in reactions. For instance, it can be alkylated or acylated under appropriate conditions. The carbonyl groups of the carbamate linkage can also undergo nucleophilic attack, although this is generally less favorable than reactions at the allylic moiety due to the resonance stabilization of the carbamate group.
The synthesis of substituted ureas can be achieved through reactions involving the carbamate linkage. For example, treatment with amines can lead to the formation of new urea (B33335) derivatives through a transamidation-type reaction. researchgate.netnih.gov
Hydrolysis and Alcoholysis Pathways
Carbamates are generally susceptible to hydrolysis and alcoholysis, though they are typically more stable than esters. These reactions involve the cleavage of the carbamate bond. The reaction is catalyzed by acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the carbamate towards nucleophilic attack by water. This is followed by the elimination of the corresponding alcohol (allyl alcohol) and carbamic acid, which is unstable and decomposes to an amine and carbon dioxide.
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the formation of an alcohol and a carbamate salt.
Alcoholysis follows a similar mechanism, with an alcohol acting as the nucleophile instead of water, resulting in a transesterification-like reaction to form a new carbamate and allyl alcohol.
Thermal Decomposition Studies and Kinetics
The thermal decomposition of carbamates has been studied, and the stability of the carbocation formed upon cleavage is a key factor. For allyl carbamates, thermal decomposition can proceed through different pathways. Studies on related compounds show that the decomposition kinetics are influenced by the solvent and the electronic nature of the substituents. rsc.org The reaction can lead to the formation of an isocyanate and an alcohol, or proceed through a decarboxylative pathway. Given the presence of the allyl group, complex rearrangements and eliminations are also possible at elevated temperatures. The thermal decomposition of 2-cyclopentenone, a cyclic unsaturated ketone, has been shown to proceed through multiple pathways including hydrogen migrations and ring cleavage, highlighting the complex nature of thermal reactions in unsaturated systems. nih.gov
N-Deprotection Strategies if Applicable
The allyloxycarbonyl (Alloc) group is a widely used protecting group for amines in organic synthesis, and its removal (deprotection) is a well-established process. The deprotection of allyl carbamates is typically achieved using palladium catalysis.
Several methods have been developed for the deprotection of allyl carbamates:
Palladium-Catalyzed Deprotection: The most common method involves the use of a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger. nih.govelsevierpure.com The mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic attack on the allyl group, which releases the carbamic acid that then decarboxylates to the free amine.
Alternative Catalysts and Conditions: To overcome limitations of air-sensitive catalysts, more robust systems like Pd(PPh₃)₂Cl₂ have been developed. nih.gov Electrochemical methods using nickel complexes have also been reported for the mild deprotection of allyl carbamates. epa.gov
Nucleophilic Deprotection: Certain carbamates can be deprotected using strong nucleophiles under specific conditions. For instance, a method using 2-mercaptoethanol (B42355) has been shown to be effective for the cleavage of various carbamates. nih.gov
Table 1: General Conditions for Allyl Carbamate Deprotection
| Catalyst/Reagent | Scavenger/Co-reagent | Solvent | Temperature | Reference |
| Pd(PPh₃)₄ | Morpholine, Dimedone | THF, CH₂Cl₂ | Room Temp | elsevierpure.com |
| Pd(PPh₃)₂Cl₂ | Meldrum's acid, TES-H | DCM | Room Temp | nih.gov |
| Ni(II) complex (electrochem.) | Zinc anode | DMF, THF | Room Temp | epa.gov |
| 2-Mercaptoethanol | K₃PO₄ | DMA | 75 °C | nih.gov |
Reactivity of the N-Formyl Group
While the name "this compound" does not explicitly indicate the presence of an N-formyl group (-NHCHO), the oxidation of certain cyclic ene-carbamates can lead to the formation of N-formyl compounds. nih.govarkat-usa.org The N-formyl group has a distinct set of reactions.
Reduction and Oxidation Reactions of the Formyl Moiety
Reduction: The N-formyl group can be reduced to an N-methyl group. A classic method for this transformation is the use of lithium aluminum hydride (LiAlH₄). acs.org This reaction is a common strategy for the N-methylation of amines after a formylation step. nih.gov
Oxidation: The formyl proton is not readily oxidized under standard conditions. However, oxidative cleavage of a larger molecule containing an N-formyl group can occur at other sites. For instance, ruthenium tetroxide has been used to cleave the double bond in cyclic ene-carbamates, leaving the resulting N-formylamino acid intact. nih.gov In some contexts, the oxidation of a precursor can lead to an N-formyl group, for example, the oxidation of a hemiaminal formed from an amine and formaldehyde. nih.gov
Condensation and Cyclization Reactions Involving the N-Formyl
The N-formyl group can participate in various condensation and cyclization reactions, which are fundamental in the synthesis of heterocyclic compounds. numberanalytics.com For example, the Vilsmeier-Haack reaction utilizes a formamide (B127407) derivative to formylate an activated aromatic ring, which is a type of condensation reaction. While specific examples involving N-formyl carbamates are scarce, the general reactivity of the formyl group suggests its potential involvement in intramolecular cyclizations if a suitable nucleophilic site is present in the molecule.
Synergistic Effects Between Functional Groups on Reactivity
The presence of both an allyl group and a carbamate functionality in the same molecule can lead to synergistic or divergent reactivity.
Allylic Functionalization: The carbamate group can influence the reactivity of the adjacent allyl group. For instance, the stereospecific functionalization of allylboronates can be achieved in the presence of a carbamate group elsewhere in the molecule. acs.org
Divergent Reactivity: In reactions with certain reagents, the allyl carbamate can exhibit different reactivity compared to an allyl carbonate. For example, the reaction of sulfoxonium ylides with allyl carbamates can lead to a domino C-H activation and (4+1) annulation, where the allyl carbamate acts as a C1-synthon. rsc.org
Acid-Mediated Reactions: In the presence of a strong acid, O-allyl carbamates can act as precursors for allylic cations, leading to Friedel-Crafts type reactions with aromatic compounds. rsc.org
Lack of Specific Research Data for this compound
Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is a significant lack of specific scientific literature and data pertaining to this exact molecule. Searches for its reactivity, reaction mechanisms, electronic and steric influences, and rearrangement pathways have not yielded any detailed research findings.
The provided chemical name suggests a structure containing an allyl group (prop-2-en-1-yl) attached to a nitrogen atom, which is part of a carbamate functional group and is also bonded to an additional carbonyl group, forming an N-acyl carbamate structure. While general principles of organic chemistry can predict potential reactivity based on these functional groups, the strict requirement for detailed, published research findings on this specific compound cannot be met.
Investigations into chemical databases and research repositories did not provide specific entries for "this compound." While information is available for structurally related compounds, such as other N-acyl carbamates and molecules containing allyl or carbamate moieties, a focused and scientifically accurate article on the requested compound is not possible without dedicated research literature.
Therefore, the subsequent sections of the requested article outline concerning the reactivity and reaction mechanisms of "this compound" cannot be populated with the required level of detail and scientific accuracy. To present any information would be speculative and would not adhere to the instruction of providing content based on diverse and authoritative sources.
Role of Prop 2 En 1 Yl N Carbonylcarbamate As a Building Block in Complex Molecule Synthesis
Incorporation into Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of modern organic and medicinal chemistry due to the prevalence of these motifs in natural products and pharmaceuticals. Prop-2-en-1-yl N-carbonylcarbamate serves as a practical precursor for the introduction of a nitrogen atom within a heterocyclic framework, offering a reliable method for the construction of these important molecular structures.
Synthesis of Substituted Pyrroles, Pyridines, and other N-Heterocycles
Recent research has highlighted the utility of O-substituted carbamates, such as this compound, in the synthesis of N-alkoxycarbonyl pyrroles. A general and efficient one-step method involves the condensation of an O-substituted carbamate (B1207046) with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of acetic acid. This reaction proceeds cleanly and provides good yields of the corresponding N-protected pyrroles. The resulting N-alkoxycarbonyl group can function as a protecting group, modulating the reactivity of the pyrrole (B145914) ring for further functionalization.
While direct experimental data for this compound in this specific reaction is not extensively documented in dedicated studies, the general applicability of the method to a range of O-substituted carbamates strongly suggests its feasibility. The reaction conditions are typically mild, making it a valuable tool for synthetic chemists.
| Reactant 1 | Reactant 2 | Reagent | Product |
| This compound | 2,5-Dimethoxytetrahydrofuran | Acetic Acid | 1-(prop-2-en-1-yloxycarbonyl)-1H-pyrrole |
This table represents a projected reaction based on established general methodologies for O-substituted carbamates.
The synthesis of pyridines and other nitrogen-containing heterocycles often involves multi-step sequences or the use of specific catalysts. While the direct incorporation of this compound into pyridine (B92270) rings is not a widely reported primary synthetic route, its functional groups hold potential for post-synthetic modification of existing heterocyclic systems or for participation in cycloaddition reactions that could lead to the formation of more complex N-heterocycles.
Construction of Fused-Ring Systems
The development of synthetic routes to fused-ring systems containing nitrogen is of significant interest due to their presence in a multitude of biologically active compounds. The strategic use of building blocks with multiple reactive sites is crucial for the efficient assembly of these complex architectures.
The allyl and carbamate functionalities within this compound offer potential handles for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, the allyl group could be functionalized to introduce a reactive site that can then undergo a cyclization reaction with the carbamate nitrogen or a modified version thereof. Methodologies such as ring-closing metathesis or intramolecular Heck reactions could potentially be employed, although specific examples utilizing this compound as the starting material are not prominently featured in the current body of scientific literature. The exploration of such pathways remains an area of academic interest for the synthesis of novel fused N-heterocyclic scaffolds.
Utilization in Carbon-Carbon Bond Forming Reactions
Carbon-carbon bond formation is fundamental to the construction of the carbon skeleton of organic molecules. This compound, through its allylic functionality, can be a valuable participant in reactions that forge new carbon-carbon bonds, thereby enabling the elaboration of molecular complexity.
As a Precursor for Allylic Organometallic Reagents
The allyl group of this compound can serve as a precursor to allylic organometallic reagents. These reagents are highly valuable in organic synthesis for their ability to participate in a variety of carbon-carbon bond-forming reactions, including allylation of carbonyl compounds and conjugate additions.
For example, the reaction of an allylic substrate with an appropriate metal or organometallic complex can generate a corresponding allylic organometallic species. While the direct conversion of this compound to a stable, isolable allylic organometallic reagent is not a commonly cited procedure, its in situ generation and subsequent reaction with electrophiles is a plausible synthetic strategy. The carbamate moiety could potentially influence the regioselectivity and stereoselectivity of such reactions, offering a handle for controlling the outcome of the carbon-carbon bond formation.
| Precursor | Reagent | Intermediate | Application |
| This compound | Organometallic Complex (e.g., Pd(0), Cu(I)) | Allylic Organometallic Species | Nucleophilic allylation of electrophiles |
This table outlines a conceptual pathway for the generation and use of allylic organometallic reagents derived from this compound.
Role in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The diverse functionality of this compound makes it a potentially attractive component for the design of novel MCRs.
The allyl group can act as a dienophile or a nucleophile, while the carbamate nitrogen, after a potential activation or deprotection step, can serve as a nucleophilic component. This combination of reactive sites could allow for its participation in complex cascade reactions, leading to the rapid assembly of intricate molecular structures. For instance, an MCR could be envisioned where the allyl group participates in a cycloaddition, and the carbamate nitrogen is involved in a subsequent cyclization or condensation step. The development of such MCRs involving this compound is an active area of research interest for the generation of molecular diversity.
Precursor for Advanced Polymeric Materials (Academic Research Focus)
The field of polymer chemistry is continually seeking new monomers that can impart unique properties to the resulting materials. The presence of both a polymerizable allyl group and a functional carbamate moiety in this compound makes it an intriguing candidate for the synthesis of advanced polymeric materials, primarily within the scope of academic research.
The allyl group can undergo polymerization through various mechanisms, including free-radical, cationic, or coordination polymerization, to form a polymer backbone. The pendant N-carbonylcarbamate groups along the polymer chain would then offer sites for further modification or for imparting specific properties to the material, such as altered solubility, thermal stability, or the ability to participate in hydrogen bonding.
| Monomer | Polymerization Method | Resulting Polymer | Potential Properties |
| This compound | Radical Polymerization | Poly(this compound) | Functionalizable, potentially biodegradable, tunable polarity |
This table illustrates the potential of this compound as a monomer in polymer synthesis.
Academic investigations into the polymerization of such functional monomers are driven by the desire to create materials with tailored properties for specific applications, including drug delivery systems, specialty coatings, and biocompatible materials. The carbamate functionality, in particular, could be a key feature for designing materials with controlled degradation profiles or for creating surfaces that can interact with biological systems in a specific manner.
Monomer in Radical Polymerization
The radical polymerization of allyl monomers, in general, presents certain challenges. researchgate.net Unlike more reactive vinyl monomers such as styrenes and acrylates, allyl compounds are prone to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position. researchgate.netnih.gov This process terminates the growing polymer chain and forms a stable allylic radical, which is less efficient at initiating a new chain, often leading to polymers with low molecular weights. researchgate.netnih.gov
Recent studies have explored alternative mechanisms for the polymerization of allyl ethers, suggesting a radical-mediated cyclization (RMC) pathway. nih.govsemanticscholar.orgacs.org This mechanism involves the initial abstraction of an allylic hydrogen, followed by the cyclization of the resulting radical with another monomer unit to form a five-membered ring. nih.govsemanticscholar.orgacs.org While this has been investigated for allyl ethers, the applicability of such a mechanism to the radical polymerization of allyl carbamates like this compound remains an area for further investigation. The presence of the carbamate group could influence the electronic properties of the allyl moiety and its susceptibility to both polymerization and chain transfer processes.
Application in Controlled Polymerization Techniques
Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer the potential to overcome the challenges associated with the conventional radical polymerization of allyl monomers. nih.govresearchgate.net These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govresearchgate.net
The application of CRP to allyl monomers has been explored, particularly for monomers where the reactivity of the double bond is enhanced or where the polymerization conditions are optimized to minimize side reactions. For instance, the RAFT polymerization of allyl methacrylate (B99206) (AMA), which contains both a highly reactive methacrylate group and a less reactive allyl group, has been shown to proceed selectively at the methacrylate double bond, leaving the allyl group intact for potential post-polymerization modification. nih.gov
While specific studies on the controlled polymerization of this compound are not prevalent in the literature, the principles of CRP could theoretically be applied. The development of suitable catalysts and chain transfer agents for the controlled polymerization of allyl carbamate monomers would be a significant advancement, enabling the synthesis of novel functional polymers with potential applications in materials science and biomedicine. nih.gov
Development of Novel Protecting Group Strategies
The strategic use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective modification of multifunctional molecules. Allylic carbamates and related N-formyl groups have emerged as important players in this field.
Allylic Carbamates as Amine Protection
The allyloxycarbonyl (Alloc or Aloc) group is a valuable protecting group for amines. scribd.comwikidot.commasterorganicchemistry.comorganic-chemistry.org It is typically introduced by reacting the amine with allyl chloroformate or diallyl carbonate. scribd.com The key advantage of the Alloc group is its stability under a wide range of conditions, including those used for the removal of other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), allowing for orthogonal protection strategies. wikidot.comorganic-chemistry.org
The deprotection of Alloc-protected amines is most commonly achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of an allyl group scavenger. researchgate.netelsevierpure.comgoogle.com This selective removal makes the Alloc group particularly useful in complex syntheses, such as peptide synthesis and the preparation of natural products.
Below is a table summarizing the palladium-catalyzed deprotection of various Alloc-protected amines:
| Protected Amine Substrate | Deprotection Conditions | Yield (%) | Reference |
| N-Alloc-benzylamine | Pd(PPh₃)₄, Me₂NTMS | 89-100 | scribd.com |
| N-Alloc-L-phenylalanine | Pd(PPh₃)₄, HCOOH | High | researchgate.netelsevierpure.com |
| Allyl 2-methylpenem-3-carboxylate | Pd(PPh₃)₄, Potassium 2-ethylhexanoate | ~86 | google.com |
| N-Alloc-protected dipeptide | Pd(PPh₃)₄, PhSiH₃ | 83 | researchgate.net |
Table 1: Examples of Palladium-Catalyzed Deprotection of Allylic Carbamates.
N-Formyl Group as a Transient Directing Group
For instance, in the presence of a suitable catalyst and a co-catalyst, an N-formyl group can be transiently formed in situ, direct the metal-catalyzed functionalization of a specific C-H bond, and then be cleaved or participate in a subsequent reaction. This strategy has been employed in the synthesis of complex heterocyclic structures. While the N-formyl group itself is simple, its ability to coordinate to a metal center and direct reactivity to a specific position in a transient manner represents a sophisticated approach to controlling selectivity in organic synthesis.
The following table provides examples of reactions where an N-formyl or a related in-situ generated imine acts as a transient directing group:
| Substrate | Reaction Type | Catalyst System | Product | Yield (%) | Reference |
| Anilide | C-H Acylation | Pd(TFA)₂ | ortho-Acylated anilide | Good | nih.gov |
| Aryl Aldehyde | C-H Functionalization | Rh(III) catalyst | Phthalide | Good | nih.gov |
| N-Arylpropiolamide | Superelectrophilic Activation | CF₃SO₃H | Dihydroquinolinone derivative | 30-39 | wikidot.com |
Table 2: Examples of Reactions Utilizing N-Formyl or Related Transient Directing Groups.
Theoretical and Computational Investigations of Prop 2 En 1 Yl N Carbonylcarbamate
Electronic Structure Analysis
Electronic structure analysis investigates the arrangement of electrons in a molecule, which is fundamental to understanding its stability, reactivity, and properties. This is typically achieved using quantum mechanical calculations.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy and localization of these orbitals provide insight into the molecule's electrophilic and nucleophilic nature.
HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. It represents the molecule's ability to donate electrons (nucleophilicity). For prop-2-en-1-yl N-carbonylcarbamate, the HOMO would likely be localized on the allyl group's π-system or the lone pairs of the oxygen and nitrogen atoms.
LUMO (Lowest Unoccupied Molecular Orbital): The lowest energy orbital without electrons. It represents the molecule's ability to accept electrons (electrophilicity). The LUMO would be anticipated to be centered on the carbonyl groups, which are electron-withdrawing.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.
Without specific studies, the exact energy values and orbital shapes for this compound remain undetermined.
Charge Distribution and Dipole Moment Calculations
Atomic Charges: These calculations would assign partial positive or negative charges to each atom. In this compound, the oxygen and nitrogen atoms would be expected to carry partial negative charges due to their high electronegativity, while the carbonyl carbons would be partially positive.
Molecular Electrostatic Potential (MEP) Surface: An MEP map would visually represent the charge distribution. Red regions would indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions would show positive potential (electron-poor, susceptible to nucleophilic attack).
Conformational Analysis and Molecular Dynamics Simulations
These methods explore the three-dimensional shapes a molecule can adopt and how it moves over time.
Identification of Preferred Conformers and Energy Landscapes
A molecule can exist in various spatial arrangements, or conformations, due to the rotation around single bonds.
Potential Energy Surface (PES): Computational methods are used to map the potential energy surface by systematically rotating the rotatable bonds (e.g., C-C, C-O, C-N bonds) and calculating the energy of each resulting conformation.
Preferred Conformers: The points of lowest energy on the PES correspond to the most stable, and therefore most populated, conformers. For this compound, key rotations would be around the bonds connecting the allyl group to the nitrogen and the N-C and C-O bonds of the carbamate (B1207046) core.
Energy Barriers: The energy maxima on the PES represent the energy barriers for interconversion between different conformers.
Solvent Effects on Conformation and Reactivity
The surrounding environment, particularly the solvent, can significantly influence a molecule's behavior.
Implicit vs. Explicit Solvation Models: Computational models can account for solvent effects either implicitly (as a continuous medium) or explicitly (by simulating individual solvent molecules).
Influence on Conformation: Polar solvents would likely stabilize conformers with larger dipole moments. Hydrogen bonding between the solvent and the molecule's N-H or C=O groups would also play a critical role in determining the preferred conformation in protic solvents.
Influence on Reactivity: Solvents can affect reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products. For instance, a polar solvent might facilitate a reaction that proceeds through a charged intermediate.
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. mdpi.com
Mapping Reaction Paths: By calculating the energies of reactants, products, and all intermediate structures, chemists can map out the most likely reaction pathway.
Transition State (TS) Theory: A key goal is to locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of the TS determine the activation energy and, consequently, the reaction rate. For example, a study might investigate the mechanism of hydrolysis or aminolysis of the carbamate group.
Catalytic Cycles: If a reaction is catalyzed, calculations can model the interaction of the substrate with the catalyst at each step of the cycle, providing insights into how the catalyst lowers the activation energy. acs.org
Transition State Characterization for Key Reactions
The formation and subsequent reactions of this compound, also known as allyl N-carbonylcarbamate, are amenable to detailed computational investigation. One of the key areas of research is the characterization of transition states, which are the fleeting, high-energy structures that molecules pass through as they transform from reactants to products. Understanding the geometry and energy of these transition states is crucial for predicting reaction pathways and rates.
For a hypothetical reaction, such as the addition of a nucleophile to the carbonyl group of this compound, a transition state would involve the partial formation of a new bond to the carbonyl carbon and the partial breaking of the C=O double bond. The geometry of this transition state, including bond lengths and angles, can be precisely calculated using DFT methods.
Table 1: Hypothetical Transition State Geometries for Nucleophilic Addition to this compound (Illustrative)
| Parameter | Reactant (C=O) | Transition State | Product (C-O) |
| C=O Bond Length (Å) | ~1.21 | ~1.30 | ~1.43 |
| Nu-C Bond Length (Å) | - | ~1.80 | ~1.47 |
| O-C-Nu Angle (°) | 120 | ~109 | 109.5 |
Note: The data in this table is illustrative and based on general principles of organic reactions. Specific values would require dedicated DFT calculations for a particular reaction.
Kinetic and Thermodynamic Parameters of Reactions
Computational chemistry provides powerful tools to determine the kinetic and thermodynamic parameters that govern chemical reactions. These parameters include activation energies (Ea), which are related to reaction rates, and reaction enthalpies (ΔH), which indicate whether a reaction releases or absorbs heat.
In the context of the iridium-catalyzed formation of allylic carbamates, computational studies have calculated the energy barriers for different reaction pathways, allowing researchers to identify the rate-determining step. nih.gov For instance, in a study on the formation of branched allylic carbamates, the computed transition state for the attack of a carbamate on the terminal carbon of the allyl group had a higher energy barrier (19.1 kcal/mol) compared to the attack at the benzylic carbon (17.6 kcal/mol). nih.gov This difference in activation energy explains the experimentally observed regioselectivity of the reaction. nih.gov
While specific kinetic and thermodynamic data for the reactions of this compound are scarce in the public domain, DFT calculations can be readily employed to obtain such information for any proposed reaction. For example, the thermal decomposition of the compound could be modeled to determine the activation energy and the thermodynamic favorability of different decomposition pathways.
Table 2: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Reaction of this compound
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Rate-Determining Step |
| Pathway A | 25 | -10 | Yes |
| Pathway B | 35 | -5 | No |
Note: This table presents hypothetical data to illustrate the type of information that can be obtained from computational studies.
Rational Design of Catalysts and Reagents
Computational chemistry plays a pivotal role in the rational design of catalysts and reagents to improve the efficiency and selectivity of chemical reactions. By modeling the interactions between a substrate, like this compound, and a potential catalyst, scientists can predict the catalyst's effectiveness before it is synthesized in the lab.
For instance, in the synthesis of complex carbamates, molecular docking studies can be used to design inhibitors that bind to specific enzymes. nih.gov These studies provide insights into how a molecule fits into the active site of a protein and can guide the modification of the molecule's structure to enhance its binding affinity. nih.gov Similarly, computational approaches can be used to design organocatalysts for reactions like peptide bond formation, which shares similarities with carbamate synthesis. diva-portal.org
In the context of this compound, computational methods could be used to:
Design a catalyst that selectively facilitates its formation from readily available starting materials.
Identify reagents that would react with it in a highly specific manner, for example, to achieve regioselective or stereoselective transformations of the allyl group.
Predict the outcome of using different catalysts or reagents, thus saving time and resources in experimental work.
Spectroscopic Property Prediction and Interpretation (Research-focused)
Advanced NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly DFT, have become indispensable for the accurate prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). These predictions can aid in the assignment of complex spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.
For this compound, DFT calculations can predict the 1H and 13C chemical shifts of each atom in the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. By comparing the calculated spectrum with the experimental one, a high level of confidence in the structural assignment can be achieved.
Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| H (N-H) | ~8.5 | - |
| H (allyl, =CH) | ~5.9 | - |
| H (allyl, =CH2) | ~5.2, ~5.3 | - |
| H (allyl, -CH2-) | ~4.6 | - |
| C (C=O, carbamate) | - | ~155 |
| C (C=O, carbonyl) | - | ~165 |
| C (allyl, =CH) | - | ~132 |
| C (allyl, =CH2) | - | ~118 |
| C (allyl, -CH2-) | - | ~65 |
Note: These are illustrative values based on typical chemical shift ranges for similar functional groups. oregonstate.edu Precise values would require specific DFT calculations.
Advanced computational techniques can also calculate coupling constants, which provide information about the connectivity of atoms in a molecule. The Karplus equation, which relates the vicinal coupling constant to the dihedral angle between two protons, can be used in conjunction with computational models to determine the preferred conformations of flexible molecules like this compound.
Vibrational Frequency Analysis (IR/Raman) for Mechanistic Studies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective in predicting the vibrational frequencies and intensities of these modes. This information is invaluable for interpreting experimental spectra and can also be used to study reaction mechanisms.
For this compound, a computational vibrational analysis would yield a set of frequencies corresponding to specific molecular motions, such as C=O stretching, N-H bending, and C-H stretching. The calculated IR and Raman spectra can be compared with experimental data to confirm the structure of the compound.
Furthermore, vibrational frequency analysis is a powerful tool for characterizing stationary points on a potential energy surface. For a stable molecule (a minimum on the surface), all calculated vibrational frequencies will be real. In contrast, a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
A study on tert-Butyl N-(thiophen-2yl)carbamate demonstrated the use of DFT (B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set) to calculate and assign vibrational frequencies. nih.gov A similar approach for this compound would provide a detailed understanding of its vibrational properties.
Table 4: Illustrative Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm-1) | Description |
| ν(N-H) | ~3400 | N-H stretching |
| ν(C=O) | ~1750, ~1700 | Symmetric and asymmetric C=O stretching |
| ν(C=C) | ~1640 | C=C stretching of the allyl group |
| δ(N-H) | ~1530 | N-H bending |
Note: These are illustrative values based on typical group frequencies. Accurate values would be obtained from specific DFT calculations.
By analyzing the changes in vibrational frequencies along a reaction pathway, researchers can gain insights into the bonding changes that occur during a chemical transformation. This makes computational vibrational analysis a crucial tool for mechanistic studies.
Advanced Analytical and Spectroscopic Methodologies for Research on Prop 2 En 1 Yl N Carbonylcarbamate
In-Situ Spectroscopic Monitoring of Reactions
In-situ spectroscopic techniques are indispensable for gaining a deep understanding of the dynamic processes involved in the synthesis and subsequent reactions of prop-2-en-1-yl N-carbonylcarbamate. These methods allow for the continuous monitoring of reacting species without the need for sample extraction, thereby preserving the integrity of the chemical system under investigation.
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions directly within the NMR tube. It provides quantitative data on the concentration of reactants, intermediates, and products over time, which is crucial for determining reaction kinetics.
Key observable changes in a hypothetical real-time ¹H NMR experiment for the formation of an allyl carbamate (B1207046) from an isocyanate and allyl alcohol would include:
A decrease in the intensity of the signals corresponding to the protons of the free allyl alcohol.
The appearance and increase in intensity of new signals corresponding to the protons of the allyl group in the carbamate product, which would likely be shifted downfield due to the electronic effect of the carbamate functionality.
Changes in the chemical shifts of protons near the reaction center, providing insight into the electronic environment changes during the reaction.
Table 1: Representative ¹H NMR Chemical Shift Data for Allyl Carbamate Moieties This table is based on general chemical shift knowledge and data for analogous structures, as specific real-time data for the target compound is not available.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH -COO | 4.5 - 5.5 | Broad singlet | Chemical shift can be concentration and solvent dependent. |
| O-CH₂ -CH=CH₂ | 4.5 - 4.7 | Doublet | Protons on the carbon attached to the oxygen of the carbamate. |
| O-CH₂-CH =CH₂ | 5.8 - 6.0 | Multiplet | Vinylic proton. |
| O-CH₂-CH=CH₂ | 5.1 - 5.3 | Multiplet | Terminal vinylic protons. |
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for monitoring the transformation of functional groups in real-time.
FT-IR Spectroscopy is particularly sensitive to polar functional groups and is widely used to monitor the synthesis of urethanes and carbamates. The reaction can be followed by observing the disappearance of the strong, sharp absorption band of the isocyanate group (-N=C=O) typically found around 2250-2280 cm⁻¹. Concurrently, the formation of the carbamate linkage is evidenced by the appearance of characteristic bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch (urethane carbonyl, around 1700-1730 cm⁻¹), and the C-N stretch and N-H bend (amide II band, around 1520-1540 cm⁻¹).
Raman Spectroscopy , on the other hand, is more sensitive to non-polar, symmetric vibrations and is well-suited for monitoring reactions in aqueous media due to the weak Raman scattering of water. It can also be used to monitor the isocyanate peak and the formation of the urethane linkage.
Table 2: Key Vibrational Band Assignments for Monitoring Allyl Carbamate Formation
| Functional Group | Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Change During Reaction |
| Isocyanate (-N=C=O) | Asymmetric stretch | 2250 - 2280 | 2250 - 2280 | Disappears |
| Carbamate (N-H) | Stretch | ~3300 | ~3300 | Appears |
| Carbamate (C=O) | Stretch | 1700 - 1730 | 1700 - 1730 | Appears |
| Carbamate (C-N/N-H) | Amide II bend | 1520 - 1540 | 1520 - 1540 | Appears |
| Allyl (C=C) | Stretch | ~1645 | ~1645 | May shift slightly |
High-Resolution Mass Spectrometry for Reaction Product Identification and Pathway Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the identification of reaction products and the confirmation of reaction pathways. It provides highly accurate mass measurements, allowing for the determination of elemental compositions of molecules and their fragments. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to ionize carbamate molecules for mass analysis.
In the context of this compound research, HRMS can be used to:
Confirm the molecular weight and elemental composition of the final product.
Identify and characterize reaction intermediates and byproducts by analyzing the masses of all species in the reaction mixture.
Elucidate fragmentation pathways through tandem mass spectrometry (MS/MS) experiments, which provides structural information about the molecule.
A common fragmentation pathway for carbamates involves the cleavage of the C-O bond and the N-C bond of the carbamate group. For an allyl carbamate, characteristic neutral losses would include the loss of the allyl group or the loss of CO₂. The fragmentation of N-methyl carbamates often shows a characteristic neutral loss of methyl isocyanate (CH₃NCO, 57 Da). rsc.org
Table 3: Hypothetical HRMS Fragmentation Data for this compound (C₅H₇NO₃, Exact Mass: 129.0426) This table represents expected fragmentation patterns based on general carbamate fragmentation behavior.
| m/z (calculated) | Proposed Fragment Formula | Proposed Fragment Structure/Neutral Loss |
| 130.0504 | [C₅H₈NO₃]⁺ | [M+H]⁺ |
| 88.0504 | [C₄H₆NO]⁺ | Loss of C₁H₂O₂ (formic acid) |
| 86.0344 | [C₄H₄NO]⁺ | Loss of C₁H₄O₂ (formic acid + H₂) |
| 70.0400 | [C₄H₄N]⁺ | Loss of CO₂ and H₂O |
| 42.0344 | [C₃H₄]⁺ | Allyl cation |
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound that can be crystallized, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This structural information is invaluable for understanding the molecule's conformation, stereochemistry, and packing, which can influence its physical properties and reactivity.
Table 4: Representative Crystallographic Data for an Allylic Carbamate Derivative Data is for a representative γ-chloro-γ,β-allylic carbamate as reported in the literature. acs.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123(4) |
| b (Å) | 12.345(6) |
| c (Å) | 15.678(7) |
| β (°) | 98.76(3) |
| Volume (ų) | 1934.5(15) |
| Z | 4 |
This type of data allows for the precise mapping of the molecular geometry, including the planarity of the carbamate group and the orientation of the allyl substituent.
Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment in Research Contexts
Chromatographic techniques are essential for separating the components of a reaction mixture, identifying products, and assessing the purity of the synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of carbamates. Reversed-phase HPLC with a C18 or similar column is often employed, using a mobile phase typically consisting of a mixture of acetonitrile or methanol and water. chemicalbook.com Detection is commonly achieved using a UV detector, as the carbamate functionality provides a chromophore. For compounds lacking a strong chromophore, derivatization or the use of a mass spectrometer as a detector (LC-MS) can be employed. rsc.org
Gas Chromatography (GC) can also be used for the analysis of thermally stable and volatile carbamates. However, many carbamates are thermally labile and may degrade in the hot injector port of a GC system. Derivatization is sometimes necessary to improve thermal stability and volatility. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both separation and identification.
Table 5: Example HPLC Conditions for Allyl Carbamate Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
These techniques are crucial for determining the yield of a reaction, identifying the presence of impurities, and ultimately ensuring the purity of the this compound for further research.
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Systems for Specific Transformations
The synthesis and cleavage of the allyl carbamate (B1207046) group are central to its application, and the development of new catalysts to perform these transformations more efficiently, selectively, and under milder conditions is a primary research focus. Historically, palladium complexes have been the standard for cleaving the Alloc group. google.com However, challenges such as the air-sensitivity of common catalysts like Pd(PPh₃)₄ have prompted investigations into more robust alternatives. nih.gov
Recent breakthroughs include:
Air-Stable Palladium Catalysts: A novel protocol utilizes the air-stable Pd(PPh₃)₂Cl₂ in combination with Meldrum's acid and a silane. nih.govacs.org This system not only overcomes the handling issues of air-sensitive catalysts but also provides high yields and prevents common side reactions like N-allylation, making it suitable for complex applications like peptide synthesis. nih.govacs.org
Iridium-Catalyzed Asymmetric Synthesis: Researchers have developed iridium-catalyzed methods for the enantioselective formation of branched allylic carbamates. nih.govresearchgate.netacs.org These processes can utilize carbon dioxide as a C1 synthon, reacting it with amines and allyl chlorides or carbonates to produce chiral carbamates with high purity. nih.govresearchgate.net Computational studies have been instrumental in understanding the reaction mechanism and the origins of enantioselectivity in these iridium-based systems. nih.govacs.orgacs.org
Dual-Catalysis Systems: A dual photoredox/nickel-mediated protocol has been developed for the direct and versatile synthesis of enantioenriched allyl carbamates. researchgate.netresearchgate.net This approach represents a significant departure from traditional, multi-step synthetic routes. researchgate.netresearchgate.net
Alternative Metal Catalysts: Beyond palladium and iridium, other metals are being explored. Nickel-catalyzed deallylation has been shown to be effective for removing the Alloc group under specific conditions. organic-chemistry.org Furthermore, cationic indium catalysts are being investigated for related dehydrative carbon-carbon bond-forming reactions, indicating their potential for new transformations involving allylic substrates. researchgate.netresearchgate.net
Table 1: Comparison of Modern Catalytic Systems for Allyl Carbamate Transformations
| Catalyst System | Reaction Type | Key Features & Advantages |
|---|---|---|
| Pd(PPh₃)₂Cl₂ / Meldrum's Acid / TES-H | Deprotection (Cleavage) | Air-stable catalyst; high yields; eliminates N-allylated byproducts; compatible with automated synthesis. nih.govacs.org |
| Iridium / Phosphoramidite Ligand | Synthesis | Enantioselective formation of branched allyl carbamates; can utilize CO₂ as a C1 source; mild reaction conditions. nih.govresearchgate.netacs.org |
| Organophotoredox / Nickel | Synthesis | Direct preparation of diverse, enantioenriched allyl carbamates; avoids classical step-by-step methods. researchgate.netresearchgate.net |
| Nickel-H Precatalyst / Brønsted Acid | Deprotection (Cleavage) | Provides an alternative to palladium-based systems; broad functional group tolerance. organic-chemistry.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of laboratory-scale reactions to industrial production benefits greatly from the adoption of flow chemistry and automation. These technologies offer enhanced control over reaction parameters, improved safety, and greater scalability. almacgroup.com The chemistry of allyl carbamates is well-suited for this transition.
A significant development is the adaptation of modern Alloc-deprotection protocols for automated platforms. nih.gov The use of air-stable catalysts and optimized conditions has enabled the successful removal of Alloc and allyl ester protecting groups in automated microwave peptide synthesizers. acs.org This integration shortens reaction times, reduces manual handling of reagents, and ensures process reliability. acs.orgyoutube.com
Furthermore, automated flow platforms are being designed to accelerate the synthesis and optimization of chemical libraries. chemrxiv.org A slug-based automated electrochemical flow system, for instance, has been used for high-throughput experimentation. chemrxiv.org Such platforms could be readily adapted for optimizing the synthesis of novel allyl carbamate derivatives or for screening new catalytic systems for their transformation, significantly accelerating the research and development cycle. The ability to quickly configure and run these automated setups makes them powerful tools for chemical synthesis. youtube.com
Rational Design of Advanced Derivatives with Tunable Reactivity
The modification of the basic allyl carbamate structure allows for the fine-tuning of its chemical and physical properties. This rational design approach is leading to advanced derivatives with tailored reactivity for specific applications.
Key strategies include:
Introducing Steric and Electronic Modifiers: The introduction of substituents onto the allyl or carbamate portion of the molecule can influence its reactivity. For example, in the related benzyl (B1604629) carbamate systems, incorporating a silyl (B83357) group can direct the regioselectivity of addition reactions. ukzn.ac.za Similar principles can be applied to allyl carbamates to control their reaction pathways. The synthesis of a triethylsilyl prop-2-en-1-ylcarbamate is an example of such a modification, where a silyl group is used to protect the carbamate itself.
Incorporating Functional Scaffolds: Carbamate derivatives are being designed with specific biological targets in mind by incorporating multifunctional carrier scaffolds. nih.govresearchgate.net For instance, by attaching fragments of molecules like tacrine (B349632) or indole (B1671886) to a carbamate core, researchers have created potent inhibitors for enzymes implicated in Alzheimer's disease. nih.gov This modular approach allows for the creation of large libraries of compounds with diverse biological activities. researchgate.net
Computational-Aided Design: Computational chemistry plays a vital role in the rational design process. acs.org By modeling reaction mechanisms and transition states, scientists can predict how structural changes will impact the enantioselectivity and regioselectivity of a reaction, guiding the synthesis of more effective catalysts and substrates. nih.govacs.org
Development of Prop-2-en-1-yl N-carbonylcarbamate in Supramolecular Chemistry or Material Science (Academic Scope)
The unique structural features of the carbamate group make it an excellent candidate for applications in supramolecular chemistry and materials science. The carbamate moiety contains multiple hydrogen bond donor and acceptor sites, which can be exploited to direct the self-assembly of molecules into well-defined, higher-order structures. nih.gov
Research in this area is exploring:
Functional Materials: The allyl group within prop-2-en-1-yl carbamate is a reactive handle that can be used for polymerization or for grafting the molecule onto surfaces. This opens up possibilities for creating new polymers or functionalized materials with tailored surface properties.
Stimuli-Responsive Systems: The integration of carbamate-containing molecules into larger systems can lead to materials that respond to external stimuli. For example, research into amphiphilic metal complexes that self-assemble into nanostructures in water highlights a path toward creating soft functional materials where groups like carbamates can play a role in directing assembly and response. researchgate.net
Table 2: List of Compound Names Mentioned
| Name Used in Article | Systematic or Alternative Name(s) |
| This compound | prop-2-en-1-yl carbamate, allyl carbamate, Alloc |
| Meldrum's acid | 2,2-Dimethyl-1,3-dioxane-4,6-dione |
| Tacrine | 1,2,3,4-Tetrahydroacridin-9-amine |
| triethylsilyl prop-2-en-1-ylcarbamate | triethylsilyl N-prop-2-enylcarbamate |
Q & A
Q. What experimental strategies are recommended for synthesizing prop-2-en-1-yl N-carbonylcarbamate with high purity and yield?
A common synthetic approach involves reacting phenolic compounds or amines with isocyanates under controlled conditions. Key parameters include:
- Temperature control : Maintaining 0–5°C during exothermic reactions to minimize side products.
- Solvent selection : Using anhydrous dichloromethane or tetrahydrofuran to enhance reactivity.
- Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >80% purity .
For derivatives, allylation of preformed carbamates via nucleophilic substitution is effective, with yields optimized by stoichiometric balancing of reactants .
Q. Which analytical techniques are critical for characterizing the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., allyl protons at δ 5.2–5.8 ppm) and confirm carbamate bond formation.
- X-ray crystallography : Resolves bond angles and distances. Refinement using SHELXL (via SHELX suite) is standard for small-molecule structures. Iterative cycles with HKLF 4 data and L.S. commands improve precision .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound derivatives, such as PI3K pathway inhibition?
- In vitro assays : Measure IC₅₀ values using kinase inhibition assays (e.g., ADP-Glo™ for PI3K). Include positive controls (e.g., LY294002) and validate via Western blotting for downstream targets like Akt phosphorylation .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC₅₀ values to establish structure-activity relationships .
- In vivo studies : Evaluate anticancer efficacy in xenograft models, monitoring tumor volume reduction and apoptosis markers (e.g., caspase-3 activation) .
Q. How should crystallographic data contradictions (e.g., twinning or disorder) be addressed during structure refinement?
- Twinning detection : Use SHELXD to identify twin laws (e.g., two-fold rotation). Apply TWIN and BASF commands in SHELXL to refine twin fractions .
- Disordered atoms : Model alternate conformations with PART and SUMP restraints. Validate via residual density maps (Δρ < 0.5 eÅ⁻³) .
- Validation tools : Check R1/wR2 convergence (<5% discrepancy) and Platon ADDSYM for missed symmetry .
Q. What mechanistic studies can elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., C–O bond cleavage).
- Intermediate trapping : Use low-temperature NMR (-40°C) to detect transient species like isocyanate intermediates .
- DFT calculations : Gaussian 09 simulations (B3LYP/6-31G*) map transition states and activation energies, correlating with experimental Hammett ρ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
